molecular formula C8H7NO3 B3352552 3-Oxo-3-(pyridin-2-YL)propanoic acid CAS No. 4939-97-3

3-Oxo-3-(pyridin-2-YL)propanoic acid

Cat. No.: B3352552
CAS No.: 4939-97-3
M. Wt: 165.15 g/mol
InChI Key: IXAWSZVFPZQOOT-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-YL)propanoic acid is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety with a keto group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(pyridin-2-YL)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(pyridin-2-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine-2,3-dicarboxylic acid

    Reduction: 3-Hydroxy-3-(pyridin-2-YL)propanoic acid

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

3-oxo-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7(5-8(11)12)6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWSZVFPZQOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611967
Record name 3-Oxo-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4939-97-3
Record name 3-Oxo-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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